molecular formula C18H30N4O2S B416929 7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B416929
M. Wt: 366.5g/mol
InChI Key: MQEGJXUSFPYOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C18H30N4O2S and a molecular weight of 366.5214 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where it can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H30N4O2S

Molecular Weight

366.5g/mol

IUPAC Name

7-dodecyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C18H30N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-15(19-18(22)25)21(2)17(24)20-16(14)23/h3-13H2,1-2H3,(H,19,25)(H,20,23,24)

InChI Key

MQEGJXUSFPYOTG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C

Origin of Product

United States

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